
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Deprotected hydroxyl compounds or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.
Protecting Group Chemistry: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Biology and Medicine:
Drug Development: The pyrazole ring is a common pharmacophore in medicinal chemistry, making this compound a potential intermediate in the synthesis of bioactive molecules.
Industry:
Material Science: Boronic acids are used in the development of sensors and materials due to their ability to form reversible covalent bonds with diols and other Lewis bases.
Mechanism of Action
The mechanism of action of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves:
Comparison with Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and total synthesis of complex molecules.
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Used in allylation reactions and preparation of α-imino aldehydes.
Uniqueness:
Structural Features: The combination of a pyrazole ring, boronic acid group, and tert-butyldimethylsilyl-protected hydroxyl group makes (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid unique in its reactivity and applications.
Versatility: This compound’s ability to participate in various chemical reactions, including Suzuki-Miyaura coupling and protection/deprotection strategies, highlights its versatility in organic synthesis.
Properties
Molecular Formula |
C11H23BN2O3Si |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H23BN2O3Si/c1-11(2,3)18(4,5)17-7-6-14-9-10(8-13-14)12(15)16/h8-9,15-16H,6-7H2,1-5H3 |
InChI Key |
JXDFTVVBNZHTQK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
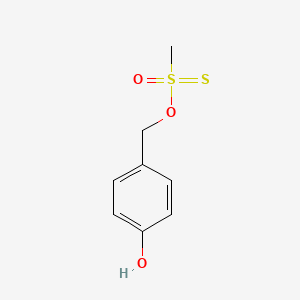
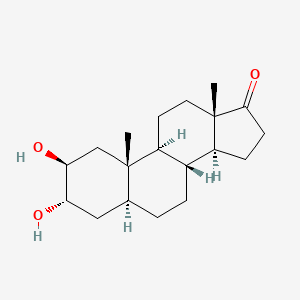
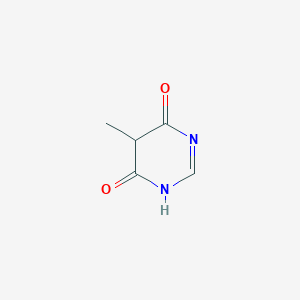
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)

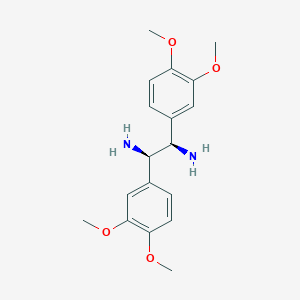
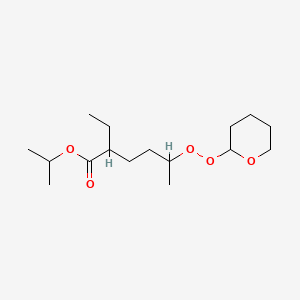

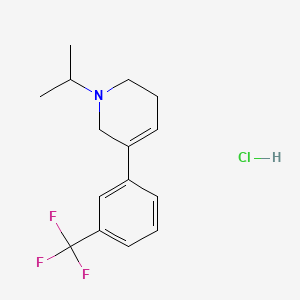
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

